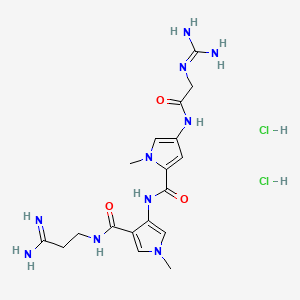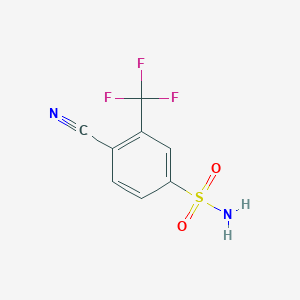
4-Cyano-3-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Cyano-3-(trifluoromethyl)benzenesulfonamide” is a chemical compound with the molecular formula C8H5F3N2O2S . It has a molecular weight of 250.2 .
Molecular Structure Analysis
The molecular structure of “4-Cyano-3-(trifluoromethyl)benzenesulfonamide” consists of a benzenesulfonamide core with a cyano group at the 4-position and a trifluoromethyl group at the 3-position .Physical And Chemical Properties Analysis
“4-Cyano-3-(trifluoromethyl)benzenesulfonamide” is a solid . The melting point is between 175 - 180 °C, and the predicted boiling point is 304.8±52.0 °C .Scientific Research Applications
Isostructural Properties
Research has shown that 4-Cyano-3-(trifluoromethyl)benzenesulfonamide is part of a series of isostructural crystals demonstrating adaptable three-dimensional crystal-packing modes to different molecular shapes. This adaptability indicates potential applications in materials science and crystal engineering (Gelbrich, Threlfall & Hursthouse, 2012).
Antagonistic Activity in Progesterone Receptors
It has been found that derivatives of 4-Cyano-3-(trifluoromethyl)benzenesulfonamide function as novel scaffolds for progesterone receptor antagonists. This has implications for the treatment of various diseases, including uterine leiomyoma and breast cancer (Yamada et al., 2016).
Antimicrobial Activity
A study incorporating 4-Cyano-3-(trifluoromethyl)benzenesulfonamide derivatives demonstrated significant antimicrobial activity. These findings suggest potential use in developing new antimicrobial agents (El-Gaby et al., 2018).
Inhibition of Carbonic Anhydrase
Derivatives of 4-Cyano-3-(trifluoromethyl)benzenesulfonamide have been shown to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. This inhibition presents potential therapeutic applications in treating conditions like glaucoma (Gul et al., 2016).
Antitumor Activity
Compounds derived from 4-Cyano-3-(trifluoromethyl)benzenesulfonamide have shown promising antitumor properties. These findings may contribute to the development of new cancer treatments (Alqasoumi et al., 2010).
properties
IUPAC Name |
4-cyano-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O2S/c9-8(10,11)7-3-6(16(13,14)15)2-1-5(7)4-12/h1-3H,(H2,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNVZATXCGMNHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)C(F)(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-3-(trifluoromethyl)benzenesulfonamide | |
CAS RN |
923676-92-0 |
Source


|
| Record name | 4-cyano-3-(trifluoromethyl)benzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

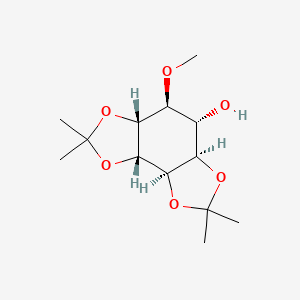
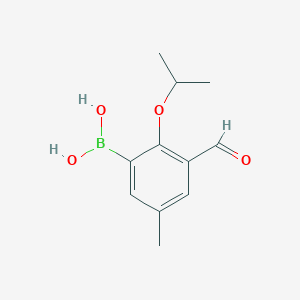
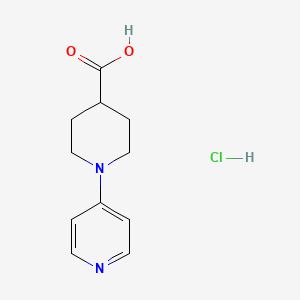






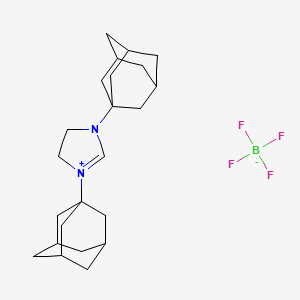

![2-[(4'-Chloro-1-naphthyloxy)methyl]phenylboronic acid](/img/structure/B1368691.png)

